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molecular formula C14H19NO6 B8752939 6-((Tert-butoxycarbonyl)amino)-2,3-dimethoxybenzoic acid CAS No. 106107-48-6

6-((Tert-butoxycarbonyl)amino)-2,3-dimethoxybenzoic acid

Cat. No. B8752939
M. Wt: 297.30 g/mol
InChI Key: UZURLYMZJFHVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340556B2

Procedure details

N-butyllithium (232 mL, 464 mmol) was added slowly to a solution of tert-butyl (3,4-dimethoxyphenyl)carbamate (50 g, 193 mmol) in Tetrahydrofuran (THF) (500 mL) under N2 at −20° C. After being stirred for 2 h at −10° C. to −20° C., the mixture was cooled to −78° C. and diluted with Tetrahydrofuran (THF) (500 mL), followed by addition of solid carbon dioxide. The mixture was allowed to warm up to r.t. and was then partitioned between water and Et2O. The aqueous layer was acidified with 6N HCl to pH 1-2 and extracted with Et2O. The organic layer was separated, dried over Na2SO4 and evaporated. The crude product was purified by recrystallization from i-Pr2O to afford 6-((tert-butoxycarbonyl)amino)-2,3-dimethoxybenzoic acid (27.9 g, 94 mmol, 48.5% yield) as a white solid. LCMS: (M+H)+: 319.9.
Quantity
232 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].CCC[CH2-].[CH3:6][O:7][C:8]1[CH:9]=[C:10]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20])[CH:11]=[CH:12][C:13]=1[O:14][CH3:15].[C:24](=[O:26])=[O:25]>O1CCCC1>[C:19]([O:18][C:17]([NH:16][C:10]1[C:9]([C:24]([OH:26])=[O:25])=[C:8]([O:7][CH3:6])[C:13]([O:14][CH3:15])=[CH:12][CH:11]=1)=[O:23])([CH3:20])([CH3:22])[CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
232 mL
Type
reactant
Smiles
[Li+].CCC[CH2-]
Name
Quantity
50 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)NC(OC(C)(C)C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After being stirred for 2 h at −10° C. to −20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to r.t.
CUSTOM
Type
CUSTOM
Details
was then partitioned between water and Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by recrystallization from i-Pr2O

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=CC=C(C(=C1C(=O)O)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 94 mmol
AMOUNT: MASS 27.9 g
YIELD: PERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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